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molecular formula C10H16O3 B8403303 1-(3-Oxo-propyl)cyclopentanecarboxylic acid methyl ester

1-(3-Oxo-propyl)cyclopentanecarboxylic acid methyl ester

Cat. No. B8403303
M. Wt: 184.23 g/mol
InChI Key: RPERDYNFGCRTRR-UHFFFAOYSA-N
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Patent
US08735385B2

Procedure details

To a solution of 1-but-3-enyl-cyclopentanecarboxylic acid methyl ester (4 g, 21.5 mmol) in Isopropanol (35 mL) was added a solution of sodium periodate (10.1 g, 47.3 mmol) in H2O (35 mL) followed by the addition of osmium tetroxide (16 mg, 0.065 mmol). More Isopropanol (30 mL) and H2O (35 mL) were added and the resulting suspension was stirred for 24 hours and then poured onto ice/H2O (200 mL) and extracted with EtOAc (2×200 mL). The organic solutions were combined and dried over Na2SO4, filtered and concentrated to provide a crude oil which was purified by flash column chromatography (10 to 60% EtOAc/heptane) to provide 2.27 g (57% yield over two steps) of the title compound as an oil.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
16 mg
Type
catalyst
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
57%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1([CH2:10][CH2:11][CH:12]=C)[CH2:9][CH2:8][CH2:7][CH2:6]1)=[O:4].I([O-])(=O)(=O)=[O:15].[Na+]>C(O)(C)C.O.[Os](=O)(=O)(=O)=O>[CH3:1][O:2][C:3]([C:5]1([CH2:10][CH2:11][CH:12]=[O:15])[CH2:9][CH2:8][CH2:7][CH2:6]1)=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
COC(=O)C1(CCCC1)CCC=C
Name
Quantity
10.1 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
35 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
16 mg
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O
Step Three
Name
Quantity
35 mL
Type
solvent
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
the resulting suspension was stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured onto ice/H2O (200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to provide a crude oil which
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography (10 to 60% EtOAc/heptane)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COC(=O)C1(CCCC1)CCC=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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